molecular formula C16H16ClNO5S B2875045 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate CAS No. 1018054-67-5

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Cat. No. B2875045
CAS RN: 1018054-67-5
M. Wt: 369.82
InChI Key: NZOIQALFAOGURF-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate, commonly known as ACMS, is a chemical compound used in scientific research. It is a sulfonate ester derivative of 5-chloro-2-methoxy-4-methylbenzenesulfonic acid, which is widely used in the synthesis of various organic compounds. ACMS is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Organic Synthesis and Enzyme Inhibition

In the realm of organic chemistry and biochemistry, derivatives of 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, a key target in Alzheimer’s disease treatment. A study detailed the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This research opens avenues for developing novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).

Structural Studies

Research into the structural aspects of compounds related to 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has led to the discovery of co-crystals and salts that are significant in the development of new materials. For example, a study on quinoline derivatives has revealed insights into the crystal structures of these compounds, which could inform the design of more effective pharmaceuticals and materials (Karmakar et al., 2009).

Organogels and Mesophases

The compound's derivatives have been explored for their ability to form organogels and mesophases, highlighting its potential in creating new types of materials with unique properties. A study by Ziessel et al. (2004) introduced highly functionalized molecules based on a 4-methyl-3,5-diacylaminobenzene platform, showing the ability to form macromolecule-like aggregates and exhibit thermotropic cubic mesophases. This research underscores the compound's versatility in materials science, offering a pathway to develop functionalized organogelators and mesomorphic materials (Ziessel et al., 2004).

Nonlinear Optical Materials

The synthesis and characterization of derivatives of 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate have led to developments in the field of nonlinear optical materials. These derivatives have shown promise in second-order nonlinear optics, contributing to the advancement of materials capable of altering the frequency of light. This area of research holds potential for applications in optical computing, telecommunications, and laser technology (Ogawa et al., 2008).

properties

IUPAC Name

(4-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-14(10)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIQALFAOGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

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